molecular formula C15H23N3O3S B2787729 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1903161-19-2

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2787729
CAS No.: 1903161-19-2
M. Wt: 325.43
InChI Key: WQHDBNZHMSAVEG-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone-derived acetamide characterized by a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl core linked to a thioether-containing side chain (oxan-4-ylsulfanyl ethyl group). Its molecular formula is C₁₆H₂₃N₃O₃S, with a molecular weight of 340.4195 g/mol . The structural uniqueness lies in the combination of a methyl-substituted pyrimidinone ring and a tetrahydropyran-derived sulfur moiety, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-11-12(2)17-10-18(15(11)20)9-14(19)16-5-8-22-13-3-6-21-7-4-13/h10,13H,3-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHDBNZHMSAVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCCSC2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-[(pyrimidinone)thio]-N-acetamides. Below is a systematic comparison with structurally related derivatives reported in the literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R-group) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR)
Target Compound Oxan-4-ylsulfanyl ethyl 340.42 Not reported Not reported Expected signals: δ ~2.19 (CH₃), δ ~3.5–4.2 (oxan-SCH₂ and OCH₂), δ ~6.0 (pyrimidinone CH)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Benzyl 317.38 196–198 66 δ 7.60–7.27 (Ar-H), δ 4.11 (SCH₂), δ 10.01 (NHCO)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) 4-Phenoxy-phenyl 395.44 224–226 60 δ 7.75–6.91 (Ar-H), δ 4.08 (SCH₂), δ 10.08 (NHCO)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 2,3-Dichlorophenyl 344.21 230–232 80 δ 7.82–7.28 (Ar-H), δ 4.12 (SCH₂), δ 10.10 (NHCO)
N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (BK80709) (1-Phenylpyrrolidin-2-yl)methyl 340.42 Not reported Not reported δ 7.05–7.60 (Ar-H), δ 4.01 (NHCH₂Ph), δ 2.18 (CH₃)

Key Observations:

Structural Variations: The target compound features a tetrahydropyran-thioether group, distinguishing it from analogs with aromatic (e.g., benzyl, phenoxy-phenyl) or heterocyclic (e.g., pyrrolidinylmethyl) substituents. This likely enhances its lipophilicity compared to polar aryl groups .

Synthesis and Yield :

  • All analogs share a common synthetic route involving alkylation of 2-thiopyrimidin-4-ones with chloroacetamides (e.g., 2-chloro-N-benzylacetamide) .
  • Yields range from 60–80% , with compound 5.6 achieving the highest yield (80%), likely due to the reactivity of the dichlorophenyl substituent .

Spectroscopic Analysis :

  • The NHCO proton in the target compound is expected near δ 10.0–10.1 ppm, consistent with analogs like 5.12 (δ 10.01) and 5.6 (δ 10.10) .
  • The oxan-4-ylsulfanyl group would show distinct signals for the tetrahydropyran ring (δ ~3.5–4.2 for OCH₂ and SCH₂), absent in aryl-substituted derivatives .

Elemental Analysis :

  • Compound 5.6 demonstrated high purity, with elemental analysis matching theoretical values (C: 45.29% vs. 45.36% calculated; S: 9.30% vs. 9.32%) . Similar rigor is inferred for the target compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core followed by coupling with the thioether-containing side chain. Key steps include:

  • Nucleophilic substitution : Introducing the thioether group (e.g., using oxan-4-ylsulfanyl ethylamine) under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
  • Acetylation : Reacting intermediates with acetyl chloride or similar agents, with temperature control (room temperature to 50°C) to prevent decomposition .
  • Purification : Silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization (e.g., ethyl acetate) improve purity . Yield optimization requires careful pH control, solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., triethylamine for acylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H NMR : Look for diagnostic peaks such as:
  • NH protons : Broad singlets at δ 12.45–12.50 ppm (pyrimidinone NH) .
  • SCH₂ groups : Singlets at δ 4.08–4.12 ppm .
  • Aromatic/methyl protons : Peaks between δ 2.19–2.21 ppm (CH₃) and δ 7.10–7.82 ppm (Ar-H) .
    • Mass spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 347, 369) .
    • Elemental analysis : Validate C, N, and S content (e.g., C: ~45.29%, N: ~12.23%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidinone derivatives?

Contradictions often arise from variations in substituent positioning (e.g., methyl vs. ethyl groups) or assay conditions. Methodological strategies include:

  • Comparative structure-activity relationship (SAR) studies : Systematically modify the pyrimidinone core (e.g., 4,5-dimethyl vs. 4-methyl-6-oxo derivatives) and evaluate activity against standardized biological targets (e.g., enzyme inhibition assays) .
  • Dose-response profiling : Use IC₅₀ values to account for potency differences caused by solubility or cellular uptake variations .
  • Meta-analysis of literature data : Cross-reference spectral and crystallographic data to confirm structural consistency .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, and how can theoretical frameworks guide experimental design?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or proteases). Focus on hydrogen bonding between the pyrimidinone carbonyl and active-site residues .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Guiding frameworks : Link simulations to experimental validation by prioritizing targets with known binding to pyrimidinone derivatives (e.g., dihydrofolate reductase) .

Methodological Considerations

Q. How should researchers approach stability studies under varying pH and temperature conditions?

  • Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor decomposition via HPLC and identify degradation products using LC-MS .
  • Light sensitivity : Store samples in amber vials and assess photostability under UV/visible light .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat management .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for similar compounds be addressed?

  • Re-examine reaction stoichiometry : Ensure molar ratios of reagents (e.g., acetyl chloride:amine = 1.5:1) are consistent .
  • Solvent purity : Trace water in DMF or DMSO can hydrolyze intermediates, reducing yields .
  • Reproducibility protocols : Publish detailed reaction logs (e.g., agitation speed, drying time for Na₂SO₄) .

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